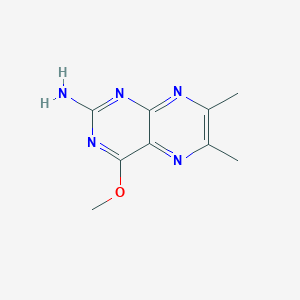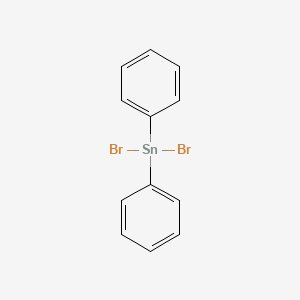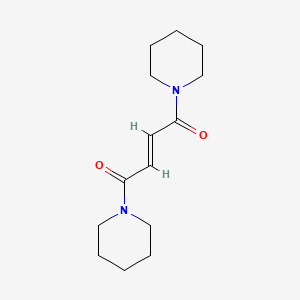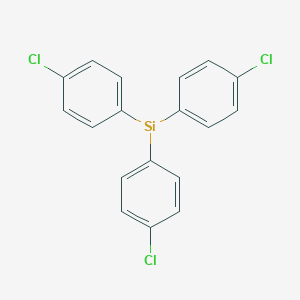
4-Methoxy-6,7-dimethylpteridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxy-6,7-dimethylpteridin-2-amine is a chemical compound belonging to the pteridine family. It is characterized by its molecular structure, which includes a pteridine ring substituted with methoxy and dimethyl groups. This compound has a molecular mass of 205.096359972 daltons .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for 4-Methoxy-6,7-dimethylpteridin-2-amine are not well-documented. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
4-Methoxy-6,7-dimethylpteridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups on the pteridine ring.
Substitution: The methoxy and dimethyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pteridine ring.
Aplicaciones Científicas De Investigación
4-Methoxy-6,7-dimethylpteridin-2-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex pteridine derivatives.
Biology: The compound can be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a therapeutic agent or its role in biochemical pathways.
Mecanismo De Acción
The mechanism of action of 4-Methoxy-6,7-dimethylpteridin-2-amine involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not well-documented, it is likely that the compound interacts with enzymes or receptors in biological systems, influencing various biochemical processes. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 4-Methoxy-6,7-dimethylpteridin-2-amine include other pteridine derivatives such as:
- 2-Amino-4-hydroxypteridine
- 6,7-Dimethylpteridine
- 4-Methoxypteridine
Uniqueness
This compound is unique due to its specific substitution pattern on the pteridine ring. The presence of both methoxy and dimethyl groups imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications .
Propiedades
Número CAS |
2277-47-6 |
|---|---|
Fórmula molecular |
C9H11N5O |
Peso molecular |
205.22 g/mol |
Nombre IUPAC |
4-methoxy-6,7-dimethylpteridin-2-amine |
InChI |
InChI=1S/C9H11N5O/c1-4-5(2)12-7-6(11-4)8(15-3)14-9(10)13-7/h1-3H3,(H2,10,12,13,14) |
Clave InChI |
SFQSDNDTQZFTQJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=C2C(=N1)C(=NC(=N2)N)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Methylquinolino[3,4-c]quinolin-6-one](/img/structure/B14738160.png)

![1-[(2-Carboxyphenyl)sulfanyl]-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid](/img/structure/B14738181.png)




![5-[4-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)butyl]-3H-1,3,4-oxadiazole-2-thione](/img/structure/B14738209.png)
![2-[Bis(2-hydroxyethyl)amino]-5-methylcyclohexa-2,5-diene-1,4-dione](/img/structure/B14738214.png)




